(5-(2-Methoxyphenyl)pyridin-3-yl)methanamine
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Overview
Description
(5-(2-Methoxyphenyl)pyridin-3-yl)methanamine: is an organic compound that belongs to the class of aralkylamines. These compounds are characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group. This particular compound features a methoxyphenyl group attached to a pyridinylmethanamine structure, making it a unique entity in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine typically involves the reaction of 2-methoxyphenylboronic acid with 3-bromopyridine under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The intermediate product is then subjected to reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration; halogens like chlorine or bromine for halogenation.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic benefits .
Biology: In biological research, (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine is used to study receptor-ligand interactions and enzyme inhibition. It serves as a model compound for understanding the binding mechanisms of similar molecules .
Medicine: Its ability to interact with specific receptors in the brain makes it a candidate for treating conditions like depression and anxiety .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby altering neurotransmitter levels in the brain .
Comparison with Similar Compounds
(5-(Pyridin-3-yl)furan-2-yl)methanamine: Shares a similar pyridinylmethanamine structure but with a furan ring instead of a methoxyphenyl group.
(5-Methylpyridin-2-yl)methanamine: Similar structure with a methyl group instead of a methoxyphenyl group.
N-Methyl (5-(Pyridin-3-yl)furan-2-yl)methanamine: Similar structure with an N-methyl group.
Uniqueness: The presence of the methoxyphenyl group in (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
1356110-80-9 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
[5-(2-methoxyphenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C13H14N2O/c1-16-13-5-3-2-4-12(13)11-6-10(7-14)8-15-9-11/h2-6,8-9H,7,14H2,1H3 |
InChI Key |
MRVQXNSHURRODC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CC(=C2)CN |
Origin of Product |
United States |
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